molecular formula C9H13N3O B3420635 2-Piperidin-1-yl-1,3-diazinan-4-one CAS No. 19810-81-2

2-Piperidin-1-yl-1,3-diazinan-4-one

Cat. No. B3420635
CAS RN: 19810-81-2
M. Wt: 179.22 g/mol
InChI Key: RCLPPVGRWSZZNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Piperidin-1-yl-1,3-diazinan-4-one” is a compound that contains a piperidine nucleus . Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .


Synthesis Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction, and their synthesis has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Advantages and Limitations for Lab Experiments

The main advantage of using 2-Piperidin-1-yl-1,3-diazinan-4-one in laboratory experiments is its versatility. It can be used in a variety of reactions and can be used as a starting material for the synthesis of a variety of organic compounds. In addition, this compound is relatively inexpensive and is readily available. However, the main limitation of this compound is its instability. It is sensitive to light and air and can decompose quickly.

Future Directions

There are a number of potential future directions for 2-Piperidin-1-yl-1,3-diazinan-4-one research. One potential direction is the development of improved synthesis methods for this compound. Another potential direction is the development of new applications for this compound, such as in the synthesis of drugs and biopolymers. Furthermore, further research into the biochemical and physiological effects of this compound could lead to the development of new drugs and therapies. Finally, further research into the mechanism of action of this compound could lead to the development of new and improved synthetic methods.

Scientific Research Applications

2-Piperidin-1-yl-1,3-diazinan-4-one has a wide range of applications in scientific research. It has been used in the synthesis of a variety of organic compounds, such as heterocycles, amines, and amides. It has also been used as a reagent in the synthesis of peptides, nucleosides, and carbohydrates. In addition, this compound has been used in the synthesis of drugs, such as antifungal agents and antibiotics. Furthermore, this compound has been used in the synthesis of biopolymers, such as polyamides and polyesters.

properties

IUPAC Name

2-piperidin-1-yl-1,3-diazinan-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O/c13-8-4-5-10-9(11-8)12-6-2-1-3-7-12/h9-10H,1-7H2,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBEJNNNAUMVJSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2NCCC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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